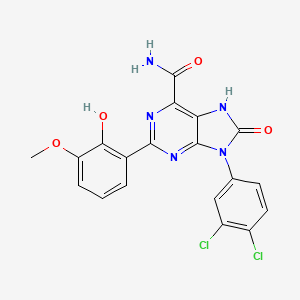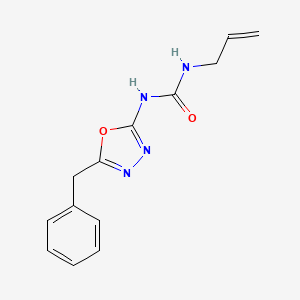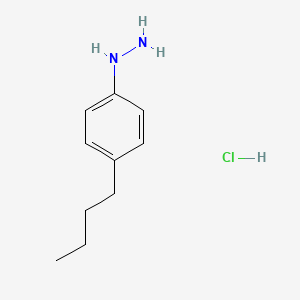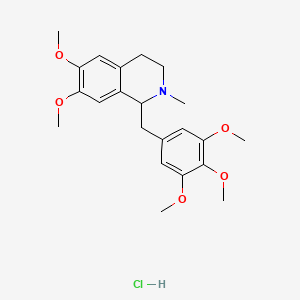![molecular formula C27H18N2O5S B2931649 N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223836-74-5](/img/structure/B2931649.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzodioxol group, a phenyl group, a dioxolo group, a thieno group, and a quinoline group. These groups suggest that the compound might have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of several fused rings, including a benzodioxol ring, a dioxolo ring, a thieno ring, and a quinoline ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of multiple functional groups provides many sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .Scientific Research Applications
Synthesis of Complex Heterocyclic Compounds
Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential applications in various areas, including pharmaceuticals and materials science. One example is the work by McKenney and Castle (1987) on the photocyclization of certain carboxamides to afford benzothienoquinolines and related compounds. These processes are fundamental in the synthesis of complex heterocyclic systems, potentially yielding compounds with unique biological or physical properties (McKenney & Castle, 1987).
Anticancer and Antibacterial Agents
Modifications at the molecular level of certain scaffolds can lead to the discovery of potent anticancer and antibacterial agents. For instance, Mudududdla et al. (2015) explored modifications on the OSI-930 scaffold, leading to compounds with anti-angiogenic activity and the ability to inhibit P-glycoprotein efflux pumps. These compounds have shown promise in overcoming cancer chemoresistance, indicating the potential of such molecular frameworks in the development of new therapeutic agents (Mudududdla et al., 2015).
Electrochromic Materials
The incorporation of specific heterocyclic units into polymers for electrochromic applications illustrates another avenue of research. Toksabay et al. (2014) synthesized novel polymers based on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene, demonstrating their potential in electrochromic devices. These materials exhibit significant changes in color upon electrical stimulation, highlighting the utility of such heterocyclic compounds in developing new materials for technology applications (Toksabay et al., 2014).
Novel Synthetic Routes
Advancements in synthetic chemistry have facilitated the development of new routes to heterocyclic compounds. Dotsenko and Krivokolysko (2013) described an unusual reaction leading to thioxopyrimidine derivatives, showcasing the diversity of chemical reactions accessible for the synthesis of complex molecules with potential applications in drug development and beyond (Dotsenko & Krivokolysko, 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-12,14-dioxa-3-thia-8-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5S/c30-27(29-11-15-6-7-20-21(8-15)32-13-31-20)26-24(16-4-2-1-3-5-16)18-12-28-19-10-23-22(33-14-34-23)9-17(19)25(18)35-26/h1-10,12H,11,13-14H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKGOWROZCZNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=C(S3)C5=CC6=C(C=C5N=C4)OCO6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)
![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)




![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)


![8-{2-[4-(diphenylmethyl)piperazin-1-yl]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2931585.png)
